(2R)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL
Description
(2R)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL is a chiral compound with significant importance in various scientific fields Its structure consists of an amino group and a hydroxyl group attached to an ethan-1-OL backbone, with two methoxy groups on the phenyl ring
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2,3-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-9-5-3-4-7(8(11)6-12)10(9)14-2/h3-5,8,12H,6,11H2,1-2H3/t8-/m0/s1 |
InChI Key |
GMSUFURUEUIACW-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@H](CO)N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3-dimethoxybenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes followed by chiral resolution. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the primary amine.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
(2R)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptor sites, modulating signal transduction pathways. Its effects are mediated through binding to receptors and altering the activity of downstream effectors, leading to physiological responses.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Amino-2-(2,3-dimethoxyphenyl)ethanol: Lacks the chiral center, resulting in different stereochemistry and potentially different biological effects.
Uniqueness
(2R)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in chiral synthesis and as a potential therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
